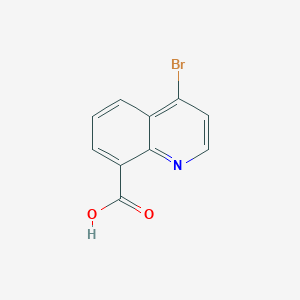

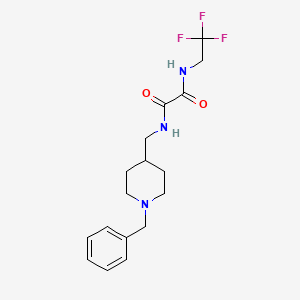

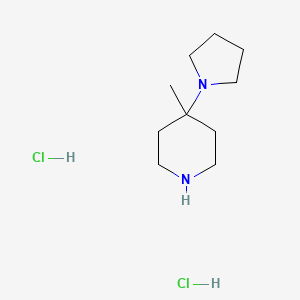

![molecular formula C19H16IN3O2S B2929418 (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide CAS No. 865180-62-7](/img/structure/B2929418.png)

(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a benzothiazole derivative, which is a type of heterocyclic compound. Benzothiazoles are known for their wide range of biological activities .

Molecular Structure Analysis

The compound contains a benzothiazole ring, an acetamido group, an allyl group, and an iodobenzamide group. The presence of these functional groups could influence its reactivity and properties .Chemical Reactions Analysis

Benzothiazoles can participate in a variety of chemical reactions, including cycloaddition . The specific reactions this compound can undergo would depend on the conditions and reagents used.科学的研究の応用

Synthesis and Biological Activity

- Research has focused on the synthesis and evaluation of thiazolidinedione and benzothiazole derivatives for their potential biological activities, including hypoglycemic, hypolipidemic, antitumor, and antimicrobial effects. For example, novel thiazolidinedione analogs have shown significant reductions in blood glucose, cholesterol, and triglyceride levels in animal models of type-2 diabetes (Mehendale-Munj, Ghosh, & Ramaa, 2011). Similarly, benzothiazole derivatives bearing different heterocyclic rings have been synthesized and screened for antitumor activity, with some compounds displaying considerable anticancer activity against various cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Chemical Synthesis and Modification

- The synthesis of complex molecules involving iodine-mediated cyclization and coupling reactions highlights the chemical versatility of compounds related to the query. For instance, the iodine-mediated cyclization of vinylphenyl propenamides has been utilized to synthesize acetamide derivatives, demonstrating the potential for generating a variety of structurally diverse molecules (Kobayashi, Hashimoto, Shiokawa, Morikawa, & Konishi, 2007).

Antimicrobial and Antitumor Evaluations

- Investigations into N-phenylacetamide and thiazole derivatives have revealed promising antimicrobial and antitumor properties. These studies underscore the potential of such compounds in developing new therapeutic agents. Specifically, N-(6-arylbenzo[d]thiazol-2-yl)acetamides have exhibited significant biological activities, including urease inhibition, suggesting their utility in addressing various biomedical challenges (Gull, Rasool, Noreen, Altaf, Musharraf, Zubair, Nasim, Yaqoob, DeFeo, & Zia-ul-Haq, 2016).

Chemical Structure and Function Relationship

- The exploration of the relationship between chemical structure and biological function is pivotal in medicinal chemistry. Research on thiazolides, for example, has delved into their mode of action as antiviral agents against hepatitis B and as apoptotic inducers in colorectal tumor cells, providing valuable insights into the design of targeted therapeutic agents (Stachulski, Pidathala, Row, Sharma, Berry, Iqbal, Bentley, Allman, Edwards, Helm, Hellier, Korba, Semple, & Rossignol, 2011).

作用機序

Target of Action

Similar compounds such as benzo[d]thiazole carboxamide derivatives have been studied for their antimycobacterial properties . These compounds have shown significant activity against Mycobacterium tuberculosis .

Mode of Action

It is known that similar compounds interact with their targets, leading to inhibition of the target’s function . The interaction between the compound and its target can result in changes at the molecular level, affecting the target’s activity and potentially leading to cell death .

Biochemical Pathways

Similar compounds have been shown to inhibit the growth of mycobacterium tuberculosis , suggesting that they may affect pathways related to bacterial growth and survival.

Pharmacokinetics

Similar compounds have been designed and synthesized with in silico admet prediction . This suggests that these compounds have been optimized for bioavailability and other pharmacokinetic properties.

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis , suggesting that they may lead to the inhibition of bacterial growth.

特性

IUPAC Name |

N-(6-acetamido-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2-iodobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16IN3O2S/c1-3-10-23-16-9-8-13(21-12(2)24)11-17(16)26-19(23)22-18(25)14-6-4-5-7-15(14)20/h3-9,11H,1,10H2,2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTRAONORROOXKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3I)S2)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16IN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

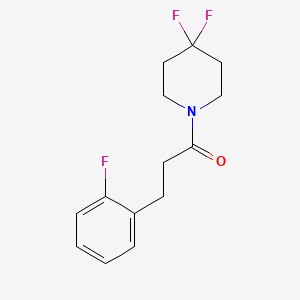

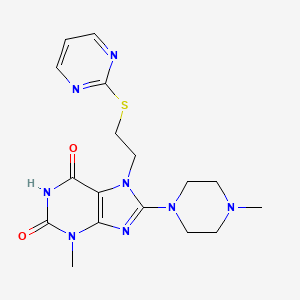

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(2,5-difluorophenyl)ethanediamide](/img/structure/B2929340.png)

![N-benzyl-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2929347.png)

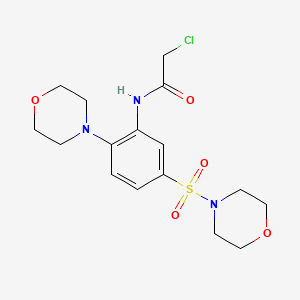

![(E)-N'-methoxy-N-[7-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2929348.png)